molecular formula C11H19NO2 B13639335 Cyclohexyl 1-aminocyclobutane-1-carboxylate

Cyclohexyl 1-aminocyclobutane-1-carboxylate

Cat. No.: B13639335
M. Wt: 197.27 g/mol
InChI Key: FJFFDKSYYUPJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 1-aminocyclobutane-1-carboxylate is an organic compound that features a cyclohexyl group attached to a 1-aminocyclobutane-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 1-aminocyclobutane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with 1-aminocyclobutane-1-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the desired ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 1-aminocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexyl 1-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl 1-aminocyclobutane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclohexyl group and the aminocyclobutane-1-carboxylate moiety, which imparts specific structural and functional characteristics.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

cyclohexyl 1-aminocyclobutane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c12-11(7-4-8-11)10(13)14-9-5-2-1-3-6-9/h9H,1-8,12H2

InChI Key

FJFFDKSYYUPJOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2(CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.